2,4-Diamino-N-tert-butylquinazoline-6-sulfonamide
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Overview
Description
2,4-Diamino-N-tert-butylquinazoline-6-sulfonamide is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse pharmacological activities, including anticancer, antibacterial, and antifungal properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-N-tert-butylquinazoline-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of Amino Groups: The amino groups at positions 2 and 4 can be introduced through nucleophilic substitution reactions using appropriate amines.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the quinazoline derivative with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-N-tert-butylquinazoline-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur at the amino or sulfonamide groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, amines, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with modified functional groups.
Scientific Research Applications
2,4-Diamino-N-tert-butylquinazoline-6-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Diamino-N-tert-butylquinazoline-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2,4,6-triamine: Known for its cytotoxic activity against cancer cell lines.
2,6-Diaminoquinazolin-4(3H)-one: Exhibits similar pharmacological properties and is used in medicinal chemistry.
Uniqueness
2,4-Diamino-N-tert-butylquinazoline-6-sulfonamide stands out due to its unique combination of functional groups, which contribute to its distinct chemical reactivity and biological activity. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound for drug development .
Properties
CAS No. |
86651-16-3 |
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Molecular Formula |
C12H17N5O2S |
Molecular Weight |
295.36 g/mol |
IUPAC Name |
2,4-diamino-N-tert-butylquinazoline-6-sulfonamide |
InChI |
InChI=1S/C12H17N5O2S/c1-12(2,3)17-20(18,19)7-4-5-9-8(6-7)10(13)16-11(14)15-9/h4-6,17H,1-3H3,(H4,13,14,15,16) |
InChI Key |
VOAKJJXPBDUXTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(N=C2N)N |
Origin of Product |
United States |
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